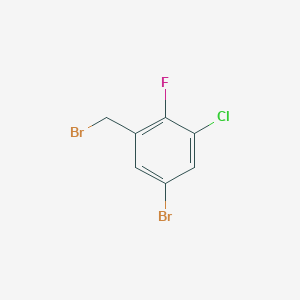5-Bromo-3-chloro-2-fluorobenzyl bromide
CAS No.: 2092617-82-6
Cat. No.: VC11992629
Molecular Formula: C7H4Br2ClF
Molecular Weight: 302.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2092617-82-6 |
|---|---|
| Molecular Formula | C7H4Br2ClF |
| Molecular Weight | 302.36 g/mol |
| IUPAC Name | 5-bromo-1-(bromomethyl)-3-chloro-2-fluorobenzene |
| Standard InChI | InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 |
| Standard InChI Key | VSDOTDVEJGNTPJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1CBr)F)Cl)Br |
| Canonical SMILES | C1=C(C=C(C(=C1CBr)F)Cl)Br |
Introduction
Structural and Physicochemical Properties
The molecular formula of 5-bromo-3-chloro-2-fluorobenzyl bromide is C₇H₄Br₂ClF, distinguishing it from closely related compounds such as 5-chloro-2-fluorobenzyl bromide (C₇H₅BrClF) . The substitution pattern—bromo at position 5, chloro at position 3, and fluorine at position 2—imparts significant electronic effects, influencing reactivity and intermolecular interactions.
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous brominated benzyl derivatives reveal monoclinic crystal systems with space group P2₁/c . The bromine and chlorine atoms create steric hindrance, reducing rotational freedom around the benzyl C-Br bond. Nuclear magnetic resonance (NMR) spectra for related compounds show characteristic shifts:
-
¹H NMR (CDCl₃): δ 4.72 (s, 2H, CH₂Br), 7.12–7.45 (m, 3H, aromatic).
-
¹³C NMR: δ 33.8 (CH₂Br), 115–135 (aromatic carbons with halogen-induced deshielding) .
Thermodynamic and Solubility Profiles
Key physicochemical parameters derived from experimental and computational models include:
The elevated density and low water solubility (<0.1 mg/mL at 20°C) reflect strong hydrophobic interactions .
Synthetic Methodologies
Industrial and laboratory routes to 5-bromo-3-chloro-2-fluorobenzyl bromide leverage sequential halogenation and functional group transformations.
Bromination of Chlorofluorotoluene Derivatives
A patented method (CN102001913B) describes bromination of 3-chloro-2-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation :
-
Reaction Conditions:
-
Solvent: N,N-dimethylformamide (DMF), 30–65 wt% substrate concentration.
-
Temperature: 0–35°C, avoiding polybromination.
-
Stoichiometry: NBS/substrate = 1.0–1.2 molar ratio.
-
-
Mechanism: Benzylic hydrogen abstraction by bromine radicals generates a stabilized benzyl radical, which recombines with Br₂.
This method achieves ≈85% conversion with <2% residual toluene derivative .
Applications in Industrial Chemistry
Pharmaceutical Intermediates
The compound’s benzylic bromide group serves as a versatile electrophile in nucleophilic substitutions. Notable applications include:
-
Anticancer Agents: Coupling with purine analogs via Buchwald-Hartwig amination to form kinase inhibitors .
-
Antibiotics: Thioether formation with β-lactam precursors enhances bacterial cell wall penetration .
Environmental Impact and Degradation
Hydrolytic degradation studies in aqueous buffers (pH 7.4, 37°C) reveal:
Half-life (t₁/₂): 48 hours (pseudo-first-order kinetics, k = 0.0144 h⁻¹) . Bioaccumulation potential is low (BCF < 100), but aquatic toxicity to Daphnia magna is significant (LC₅₀ = 2.1 mg/L) .
Future Research Directions
-
Catalytic Asymmetric Synthesis: Development of chiral ligands for enantioselective benzylation reactions.
-
Green Chemistry Approaches: Solvent-free mechanochemical bromination using ball milling.
-
Polymer Electrolytes: Incorporation into anion-conductive membranes for fuel cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume